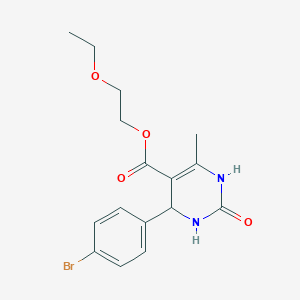![molecular formula C14H13BrN4O B11108307 2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108307.png)
2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a pyridine ring, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide typically involves the condensation of substituted aromatic aldehydes with hydrazides. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N’-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides: Similar in structure but with different substituents on the pyridine ring.
2-(3-Amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: Shares some structural features but differs in the core scaffold.
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13BrN4O |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H13BrN4O/c15-12-4-1-5-13(7-12)17-10-14(20)19-18-9-11-3-2-6-16-8-11/h1-9,17H,10H2,(H,19,20)/b18-9+ |
InChI Key |
QELUSIQAEYCOGJ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11108243.png)
![Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-](/img/structure/B11108246.png)
![N-[(N'-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11108258.png)
![3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B11108260.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide](/img/structure/B11108269.png)
![methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate](/img/structure/B11108284.png)
![2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11108287.png)
![N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11108292.png)
![{4-(amino-kappaN)-3-[2,2,2-trifluoro-1-(imino-kappaN)ethyl]pent-3-en-2-onato}(diphenyl)boron](/img/structure/B11108295.png)
-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11108299.png)
![N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11108311.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108315.png)
![ethyl 4-(4-chlorophenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11108320.png)
